Propargyl methanesulfonate ester (CAS 16156-58-4) is an activated, highly processable electrophile utilized primarily for the introduction of terminal alkyne groups in advanced organic synthesis and materials science. Unlike traditional propargyl halides, this methanesulfonate ester is a stable liquid with a high boiling point (246.7 °C) and a flash point exceeding 100 °C, making it highly suitable for large-scale industrial handling. Its primary procurement value lies in its superior leaving-group kinetics and optimized steric profile, which enable specific O-alkylation, N-alkylation, and transition-metal-free coupling pathways that are inaccessible or highly inefficient when using standard halogenated analogs [1].
Industrial buyers often default to propargyl bromide due to its lower upfront cost; however, this generic substitution frequently fails in both processability and chemical performance. Propargyl bromide is highly volatile, a severe lachrymator, and notoriously shock-sensitive, often requiring 20-30% toluene dilution to prevent explosive decomposition—a dilution that introduces unwanted solvent variables into sensitive reactions . Chemically, the bromide leaving group is insufficiently reactive for complex transition-metal-free cross-couplings and often yields high levels of side products in sterically hindered O-alkylations [1]. Conversely, while propargyl tosylate offers improved safety over the bromide, its larger steric bulk alters reaction kinetics, leading to complete reaction failure in specific macrocyclic transition states where the more compact methanesulfonate excels [1].
Propargyl methanesulfonate ester provides a critical safety and handling advantage in industrial scale-up compared to the industry-standard propargyl bromide. While propargyl bromide is highly volatile, shock-sensitive, and possesses a dangerously low flash point, necessitating dilution in toluene for safe transport and storage , the methanesulfonate ester is a stable liquid with a significantly higher flash point and boiling point . This allows the reagent to be procured and used neat, preventing solvent interference in sensitive reactions.
| Evidence Dimension | Flash Point and Boiling Point |
| Target Compound Data | Flash Point: 103 °C; Boiling Point: 246.7 °C (neat liquid) |
| Comparator Or Baseline | Propargyl Bromide: Flash Point 18 °C; Boiling Point 89-90 °C (requires 20-30% toluene stabilization) |
| Quantified Difference | 85 °C higher flash point; eliminates mandatory toluene dilution |
| Conditions | Standard atmospheric storage and handling conditions |
Procuring the methanesulfonate ester eliminates the severe explosion hazards of propargyl bromide and removes unwanted toluene from solvent-sensitive synthetic workflows.
In transition-metal-free, ion pair-assisted nucleophilic substitutions with weak nucleophiles like alkynyltrifluoroborates, leaving group selection is the absolute determinant of reaction success. Research demonstrates that while propargyl bromide and propargyl tosylate completely fail to produce the desired coupling product, propargyl methanesulfonate successfully enables the reaction[1]. The mesylate group optimally balances leaving group ability and steric accessibility to facilitate the macrocyclic transition state required under mild inorganic base conditions [1].
| Evidence Dimension | Coupling Yield (sp3-Carbon Electrophile + Alkynyltrifluoroborate) |
| Target Compound Data | 36% yield (baseline optimization) |
| Comparator Or Baseline | Propargyl Bromide and Propargyl Tosylate: 0% yield |
| Quantified Difference | Complete reaction enablement (36% vs 0%) |
| Conditions | K3PO4 base, toluene solvent, 100 °C, transition-metal-free |
Allows manufacturers to synthesize complex alkynes without using toxic, expensive transition metals (Pd/Cu), significantly reducing downstream purification costs.
For the functionalization of sterically hindered or complex scaffolds, such as N-acetylneuraminic acid derivatives, propargyl methanesulfonate demonstrates superior alkylating efficiency compared to traditional halides. In comparative O-alkylation studies, substituting propargyl bromide with propargyl methanesulfonate resulted in a marked yield improvement[1]. The activated sulfonate minimizes competing side reactions and overcomes the inherent reactivity limitations of the bromide in complex environments [1].
| Evidence Dimension | O-Alkylation Yield (N-Acetylneuraminic Acid Derivative) |
| Target Compound Data | 58% yield |
| Comparator Or Baseline | Propargyl Bromide: 39-44% yield |
| Quantified Difference | 14-19% absolute yield increase |
| Conditions | NaH (1.1 to 1.5 equiv), THF/DMF solvent systems |
Procuring the mesylate ester directly increases throughput and reduces raw material waste in the multi-step synthesis of high-value pharmaceutical intermediates.
Due to its unique ability to undergo ion pair-assisted nucleophilic substitution with weak nucleophiles, this compound is the optimal choice for synthesizing complex alkynes without palladium or copper catalysts [1]. This is critical in pharmaceutical manufacturing where heavy metal removal is costly and strictly regulated.
Where reactions require elevated temperatures (e.g., >80 °C) to overcome steric hindrance, propargyl methanesulfonate is selected over propargyl bromide. Its high flash point (103 °C) and lack of shock-sensitivity allow for safe heating without the explosion risks or toluene-contamination associated with halogenated alternatives .
In the synthesis of high-value O-alkylated derivatives—such as modified N-acetylneuraminic acids—the mesylate ester provides significantly higher yields than bromides [2]. It is the preferred reagent for installing terminal alkyne handles for downstream 'click' chemistry (CuAAC) on delicate biological scaffolds.
Corrosive;Acute Toxic;Irritant